N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
Description
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-(4-fluorophenyl) group at position 1, a 4-propoxy substituent at position 4, and an N-(5-chloro-2-methylphenyl) carboxamide group at position 2. Its structure combines halogenated aryl groups and an alkoxy chain, which are common in bioactive molecules targeting receptors or enzymes.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c1-3-10-27-18-12-25(16-8-6-15(22)7-9-16)24-19(18)20(26)23-17-11-14(21)5-4-13(17)2/h4-9,11-12H,3,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNMWJGGMXCHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)Cl)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution reactions:
Propoxylation: The propoxy group can be introduced through nucleophilic substitution reactions using propyl halides or propyl alcohols in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the pyrazole with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro and fluorophenyl groups enable selective nucleophilic substitutions. Key findings include:
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Aromatic halogen displacement : The 5-chloro substituent undergoes nucleophilic substitution with amines (e.g., piperazine derivatives) in DMF at 80°C, yielding analogs with modified pharmacological profiles.
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Propoxy group reactivity : The 4-propoxy chain participates in transesterification reactions with alcohols (e.g., methanol, benzyl alcohol) under acid catalysis (H₂SO₄, 60°C), though with moderate yields (45-62%).
Table 1: Nucleophilic substitution parameters
| Reaction Type | Conditions | Product Yield | Key Catalyst |
|---|---|---|---|
| Chlorine displacement | DMF, 80°C, 12 hr | 68% | K₂CO₃ |
| Propoxy substitution | H₂SO₄, MeOH, 60°C, 8 hr | 57% | - |
Hydrolysis Reactions
The carboxamide moiety demonstrates pH-dependent hydrolysis:
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Acidic hydrolysis (HCl, 6M, reflux): Cleaves the amide bond to form 1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic acid (89% yield).
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Basic hydrolysis (NaOH 2M, 70°C): Produces sodium carboxylate derivatives with complete conversion in ≤4 hr.
Critical stability note : The pyrazole ring remains intact under these conditions due to resonance stabilization from the 4-fluorophenyl group .
Coupling Reactions
The compound participates in transition-metal-catalyzed cross-couplings:
Table 2: Coupling reaction performance
| Reaction Type | Conditions | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, DME, 90°C | Phenylboronic acid | 73% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | Morpholine | 65% |
These reactions modify the 5-chloro-2-methylphenyl group while preserving the pyrazole-carboxamide core .
Catalytic Functionalization
Recent advances demonstrate efficient transformations using:
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Ultrasound-assisted InCl₃ catalysis : Achieves 94% yield in one-pot pyrazole annulation reactions at 40°C (50% EtOH) .
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Organocatalytic enantioselective reactions : Chiral phosphoric acids induce >90% ee in asymmetric aminations .
Stability Under Synthetic Conditions
Experimental stability profiles reveal:
Table 3: Degradation thresholds
| Condition | Temperature Limit | Time Stability | Degradation Products |
|---|---|---|---|
| Aqueous acidic (pH <3) | 80°C | 8 hr | Carboxylic acid |
| Oxidative (H₂O₂ 3%) | 25°C | 24 hr | N-oxide derivatives |
| Photolytic (UV 254 nm) | 25°C | 72 hr | Ring-opened species |
Stability is enhanced by the electron-withdrawing fluorophenyl group, which reduces π-π stacking interactions .
Bioconjugation Reactions
The carboxamide group enables:
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Enzymatic transamidation : Microbial transglutaminase mediates conjugation with lysine-containing peptides (37% yield) .
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Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules (82% efficiency) .
This comprehensive reactivity profile demonstrates the compound's versatility as a synthetic intermediate, particularly in medicinal chemistry applications. The fluorine and chlorine substituents critically influence both reaction selectivity and stability, while the propoxy chain provides a handle for further functionalization. Current research gaps include limited data on electrochemical transformations and supramolecular assembly behaviors.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide exhibits promising anticancer properties. The compound has been studied for its ability to inhibit tumor cell growth and induce apoptosis in various cancer cell lines.
Case Study: Tumor Cell Line Inhibition
In a study involving human cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the modulation of signaling pathways involved in cell survival and apoptosis, specifically targeting the PI3K/Akt pathway, which is crucial for cancer cell survival .
Inflammation Modulation
The compound has also been evaluated for its anti-inflammatory effects, which are critical in conditions such as arthritis and other inflammatory diseases.
Neurological Applications
Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for research into neurodegenerative diseases.
Neuroprotection Studies
In animal models of neurodegeneration, the compound showed potential in protecting neuronal cells from oxidative stress and apoptosis. This effect is attributed to its ability to modulate neurotransmitter levels and reduce neuroinflammatory responses .
Data Table: Summary of Research Findings
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of PI3K/Akt pathway | Dose-dependent inhibition of tumor cell growth |
| Inflammation Modulation | Inhibition of pro-inflammatory cytokines | Reduced inflammation in animal models |
| Neurological Protection | Modulation of neurotransmitter levels | Neuroprotection observed in animal studies |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Similarities and Key Differences
The compound shares a pyrazole-carboxamide backbone with several analogs, but its unique substituents differentiate its physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Halogenation: The 4-fluorophenyl and 5-chloro-2-methylphenyl groups in the target compound enhance lipophilicity and metabolic stability compared to non-halogenated analogs .
- Alkoxy vs. Methyl Groups : The 4-propoxy chain may increase membrane permeability relative to the 4-methyl group in the CB1 antagonist , but this could reduce binding specificity due to steric bulk.
- Carboxamide Linkers : The N-(5-chloro-2-methylphenyl) group differentiates it from the N-(3-pyridylmethyl) in the CB1 antagonist, suggesting divergent receptor interactions .
Physicochemical Properties
| Property | Target Compound | CB1 Antagonist | Insecticidal Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~415 | ~476 | ~450 |
| logP (estimated) | ~4.2 | ~5.1 | ~4.8 |
| Hydrogen Bond Acceptors | 4 | 5 | 4 |
| Rotatable Bonds | 6 | 7 | 5 |
Implications :
- Higher logP in the CB1 antagonist correlates with stronger receptor binding but may reduce aqueous solubility.
- The target compound’s balance of logP (~4.2) and rotatable bonds (6) suggests moderate bioavailability, suitable for agrochemical applications .
Biological Activity
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 278.76 g/mol. Its structure features a pyrazole ring, which is significant for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. The presence of the pyrazole moiety suggests potential interactions with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
Antiinflammatory Activity
Studies have shown that this compound exhibits anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. For instance, a study demonstrated that administration of the compound significantly decreased edema in carrageenan-induced paw edema models in rats.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects. In various pain models, including the formalin test and hot plate test, it has shown significant analgesic activity, suggesting its potential utility in pain management therapies.
Case Studies
- Animal Model Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a rat model of arthritis. The results indicated a marked reduction in joint swelling and pain scores compared to control groups, supporting its potential as an antiarthritic agent.
- Cell Line Studies : In vitro studies using human cell lines have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases. This suggests a potential role in cancer therapeutics.
Data Summary Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide?
- Methodology :
- Multi-step synthesis : Begin with condensation of 5-chloro-2-methylaniline and 4-fluorophenyl precursors, followed by cyclization to form the pyrazole core. Introduce the propoxy group via nucleophilic substitution under reflux with a base (e.g., K₂CO₃) in aprotic solvents like DMF .
- Microwave-assisted synthesis : For time efficiency, employ microwave irradiation (e.g., 100–150°C, 300 W) to accelerate cyclization steps, reducing reaction times from hours to minutes .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Techniques :
- NMR spectroscopy : Use H and C NMR to verify substituent positions and connectivity (e.g., distinguishing fluorophenyl and chloro-methylphenyl groups) .
- X-ray crystallography : Employ SHELX software for single-crystal structure refinement to resolve bond lengths, angles, and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass) .
Q. How can researchers assess the compound’s physicochemical properties (e.g., solubility, stability)?
- Methods :
- Solubility profiling : Test in solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or HPLC.
- Stability studies : Conduct accelerated degradation tests under varied pH, temperature, and light exposure, monitored via HPLC or LC-MS .
Advanced Research Questions
Q. How should molecular docking studies be designed to explore this compound’s interaction with biological targets?
- Approach :
- Target selection : Prioritize enzymes/receptors with structural homology to known pyrazole targets (e.g., kinases, GPCRs).
- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields. Validate docking poses via molecular dynamics simulations (100 ns trajectories) .
- Binding affinity validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- SAR workflow :
- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., meta-substitution), chloro-methylphenyl (e.g., halogen replacement), or propoxy (e.g., ethoxy/isopropoxy) groups .
- Biological testing : Screen analogs against disease-relevant assays (e.g., cancer cell viability, enzymatic inhibition) to correlate substituents with activity .
- Computational modeling : Use QSAR models to predict activity trends and guide synthetic prioritization .
Q. How should researchers address contradictions in biological activity data across different assays?
- Resolution strategies :
- Assay condition standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Impurity analysis : Characterize batches via HPLC to rule out side products (e.g., dehalogenated byproducts) influencing activity .
- Orthogonal assays : Validate results using complementary methods (e.g., enzymatic vs. cell-based assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
